molecular formula C18H15NO2 B5809201 Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B5809201
M. Wt: 277.3 g/mol
InChI Key: SQJDQWPXXNPGPA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methylphenyl)quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with aniline derivatives, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as molecular iodine or transition metals, and solvents like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal and synthetic chemistry .

Scientific Research Applications

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The quinoline ring structure allows it to intercalate with DNA, affecting transcription and replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is a compound within the quinoline family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , anticancer , and antiviral properties. The unique structural features of these compounds often influence their interaction with biological targets, making them significant in medicinal chemistry. This compound is particularly noteworthy due to its potential applications in drug development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline ring structure allows this compound to intercalate with DNA, potentially disrupting transcription and replication processes.
  • Enzyme Modulation : It can modulate the activity of specific enzymes and receptors, influencing numerous biochemical pathways .
  • Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, which are beneficial in combating oxidative stress in biological systems .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. Quinoline derivatives have been shown to be effective against bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Quinoline derivatives, including this compound, have been investigated for their anticancer properties. They exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest:

  • Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, with IC50 values indicating significant potency compared to established anticancer drugs .
  • Mechanisms of Action : The compound has been found to upregulate apoptotic markers such as p53 and caspase 9, promoting programmed cell death in cancerous cells .

Antiviral Activity

Quinoline derivatives have also been studied for their antiviral effects. This compound may exhibit activity against viruses by interfering with viral replication processes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
This compoundAntimicrobial, AnticancerSignificant cytotoxicity observed
Methyl 2-phenylquinoline-4-carboxylateAntimicrobialSimilar structure but different activity
2-(2-Methylphenyl)-4-quinolinecarboxylic acidAntioxidantDifferent substitution pattern

The comparison highlights the unique biological profile of this compound, particularly its enhanced anticancer activity due to the specific substitution on the quinoline ring.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study comparing various quinoline derivatives found that this compound exhibited a higher inhibition percentage against free radicals compared to other derivatives, indicating strong antioxidant potential .
  • Cytotoxicity Evaluation : In a recent investigation, this compound demonstrated significant antiproliferative effects on several cancer cell lines, with IC50 values lower than those of traditional chemotherapeutics like doxorubicin .
  • Viral Inhibition Research : A review highlighted the potential of quinoline derivatives as antiviral agents, suggesting that this compound may be effective against specific viral strains by disrupting their replication cycles .

Properties

IUPAC Name

methyl 2-(4-methylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)17-11-15(18(20)21-2)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDQWPXXNPGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.